Salviaflaside
Overview
Description
Salviaflaside is a component found within the genus Salvia, a group known for its rich source of polyphenols and various other chemical compounds. Salvia species are extensively used in folk medicines and have attracted significant attention for their potential therapeutic applications, particularly due to their polyphenolic content, including compounds like rosmarinic acid and salviaflaside, which are unique to the genus and contribute to its pharmacological activities (Yinrong Lu & L. Foo, 2002).
Synthesis Analysis
The synthesis of Salviaflaside, like other polyphenolic compounds in Salvia, likely involves condensation reactions starting from basic phenolic structures. The synthesis processes are complex and involve multiple pathways, including the transformation of caffeic acid into various polyphenolic compounds found in Salvia species (Yinrong Lu & L. Foo, 2002).
Molecular Structure Analysis
Salviaflaside, as part of the polyphenolic compounds in Salvia, features a complex molecular structure that is built upon phenolic frameworks. These structures are crucial for the compound's bioactivity and are synthesized through various biochemical pathways involving basic phenolic units (Yinrong Lu & L. Foo, 2002).
Chemical Reactions and Properties
The chemical properties of Salviaflaside are characterized by its reactivity towards other molecules and its stability under different conditions. As a polyphenolic compound, it may participate in oxidation-reduction reactions, contributing to its antioxidant activity. The specific chemical reactions Salviaflaside undergoes can significantly influence its pharmacological effects (Yimin Yang et al., 2018).
Physical Properties Analysis
The physical properties of Salviaflaside, including its solubility in various solvents, melting point, and crystalline structure, are important for understanding its behavior in biological systems and its formulation in pharmaceuticals. However, detailed information on the physical properties of Salviaflaside specifically is not provided in the available literature.
Chemical Properties Analysis
Salviaflaside's chemical properties, such as its solubility, stability in different pH conditions, and reactivity towards other chemical entities, play a crucial role in its biological activities and its effectiveness as a therapeutic agent. These properties are influenced by its polyphenolic structure, which also dictates its antioxidant capacity and potential health benefits (Yimin Yang et al., 2018).
Scientific Research Applications
Specific Scientific Field
Pharmaceutical Biology and Biotechnology
Summary of the Application
Salviaflaside is found in various medicinal and aromatic plants, including species of Salvia . These plants contain various specialized metabolites called phenylpropanoids that contribute to their medicinal uses .
Methods of Application or Experimental Procedures
The expression of genes related to the biosynthesis of Salviaflaside and other phenylpropanoids in these plants was analyzed during different growth seasons (spring, summer, and fall) .
Results or Outcomes
The two species of Russian sage displayed different seasonal changes in the composition of bioactive metabolites and the activity of genes responsible for their production .
Application in Herbal Extracts
Specific Scientific Field
Summary of the Application
Salviaflaside is one of the major polyphenol compounds found in the extracts of Glechoma hederacea var. longituba (GHL), a herbal plant widely used in hot herbal teas and oriental prescriptions to treat various diseases .
Methods of Application or Experimental Procedures
Liquid chromatography–mass spectrometry technology was used for comparative analysis of constituents in hot-water extracts of GHL samples obtained from various cultivating provinces in South Korea .
Results or Outcomes
Some of the marker compounds, including rosmarinic acid, were persistently observed as major constituents in the analyses of the GHL sample extracts, whereas, interestingly, other marker compounds such as polyphenol-glucuronic acid conjugates displayed dramatic differences in compositional ratios .
Application in Stress Resistance of Plants
Specific Scientific Field
Summary of the Application
Salviaflaside is found in Prunella vulgaris L., a medicinal plant known for its treatment of various diseases . The application of methyl jasmonate (MeJA) or salicylic acid (SA) can improve the antioxidant capacity of P. vulgaris, enhance the stress resistance of plants, and accumulate secondary metabolites by regulating the content of H2O2 .
Methods of Application or Experimental Procedures
Field P. vulgaris was transplanted into pots, and the role of MeJA (1 mM) and SA (4 mM) was comparatively evaluated in antioxidant systems, secondary metabolites, and gene expression in P. vulgaris 24 hours after treatment .
Results or Outcomes
The activities of enzymes and the contents of glutathione (GSH), soluble protein (SP), hydrogen peroxide (H2O2), total phenols (TP), total flavonoids (TF), rosmarinic acid (RA), and hyperoside (Hyp) increased significantly in response to MeJA treatment .
Application in UV-B Radiation Studies
Specific Scientific Field
Summary of the Application
The effects of UV-B radiation on the content of bioactive components and the antioxidant activity of Prunella vulgaris L. spica during development were studied .
Methods of Application or Experimental Procedures
The experimental design involved two levels of UV-B radiation intensity (0 and 120 μW cm−2 nm−1) .
Results or Outcomes
The results showed that the contents of total flavonoids, rosmarinic acid, caffeic acid and hyperoside, as well as the antioxidant activity, were affected by UV-B radiation .
Application in Antioxidant Systems
Specific Scientific Field
Summary of the Application
Salviaflaside is found in Prunella vulgaris L., a medicinal plant known for its treatment of various diseases . The application of methyl jasmonate (MeJA) or salicylic acid (SA) can improve the antioxidant capacity of P. vulgaris, enhance the stress resistance of plants, and accumulate secondary metabolites by regulating the content of H2O2 .
Methods of Application or Experimental Procedures
Field P. vulgaris was transplanted into pots, and the role of MeJA (1 mM) and SA (4 mM) was comparatively evaluated in antioxidant systems, secondary metabolites, and gene expression in P. vulgaris 24 hours after treatment .
Results or Outcomes
The activities of enzymes and the contents of glutathione (GSH), soluble protein (SP), hydrogen peroxide (H2O2), total phenols (TP), total flavonoids (TF), rosmarinic acid (RA), and hyperoside (Hyp) increased significantly in response to MeJA treatment .
Future Directions
Future research could focus on the gene-based metabolic enhancement of phenolic compounds production in medicinal herbs . This could facilitate the production of Salviaflaside and other similar compounds, broadening our understanding of relationships between the genes’ activity and production of bioactive constituents in herbs .
properties
IUPAC Name |
(2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O13/c25-10-18-20(30)21(31)22(32)24(37-18)36-16-8-11(1-5-14(16)27)3-6-19(29)35-17(23(33)34)9-12-2-4-13(26)15(28)7-12/h1-8,17-18,20-22,24-28,30-32H,9-10H2,(H,33,34)/b6-3+/t17-,18-,20-,21+,22-,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMWJDJWYGMEBO-PRFRQLEPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501317706 | |
Record name | Salviaflaside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501317706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Salviaflaside | |
CAS RN |
178895-25-5 | |
Record name | Salviaflaside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=178895-25-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Salviaflaside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178895255 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Salviaflaside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501317706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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